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4-Chloro-N-(octan-2-YL)aniline

Cat. No.: B12598909
CAS No.: 646026-89-3
M. Wt: 239.78 g/mol
InChI Key: QDWYZBCYMXHCOF-UHFFFAOYSA-N
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Description

Significance of Arylamine Derivatives in Synthetic Methodologies

Arylamine derivatives are fundamental building blocks in a vast array of synthetic methodologies. Their importance stems from the prevalence of the arylamine motif in pharmaceuticals, agrochemicals, dyes, and functional materials. researchgate.net The development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, allowing for the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance. liverpool.ac.uk These methods have enabled the construction of complex molecular architectures that were previously challenging to access. Furthermore, the direct reductive cross-coupling of nitroarenes has emerged as an efficient alternative for synthesizing N-substituted arylamine derivatives, avoiding the need for protection and deprotection steps. chemicalbook.com

Scope and Relevance of N-Alkylated Aniline (B41778) Structures in Chemical Synthesis

N-alkylated aniline structures are of particular interest due to their enhanced nucleophilicity and lipophilicity compared to their primary amine counterparts. These properties make them valuable intermediates in the synthesis of a wide range of target molecules. The alkyl group can be strategically chosen to modulate the physical and biological properties of the final product. The synthesis of N-alkylated anilines is often achieved through methods like the "hydrogen borrowing" strategy, which utilizes alcohols as alkylating agents in the presence of a catalyst, producing water as the only byproduct, thus representing a sustainable and atom-economical approach. rsc.orgacs.org The development of catalysts for such transformations, including those based on iridium and ruthenium, is an active area of research. rsc.org

The introduction of chirality, as seen in the octan-2-yl group of 4-Chloro-N-(octan-2-YL)aniline, adds another layer of complexity and utility. Chiral amines are crucial components in many pharmaceuticals and are often synthesized via asymmetric methods. acs.org The stereoselective synthesis of such compounds is a key focus in modern organic chemistry, with methods like asymmetric reductive amination providing access to enantiomerically enriched products. researchgate.net

Structural Features and Nomenclature of this compound within N-Arylamine Frameworks

This compound is systematically named as an aniline derivative. The "4-Chloro" prefix indicates a chlorine atom substituted at the para position of the phenyl ring relative to the amino group. The "N-(octan-2-YL)" part of the name specifies that a chiral octan-2-yl group is attached to the nitrogen atom of the aniline. This structure combines the features of a halogenated aromatic ring with a chiral secondary amine.

The general framework of N-arylamines encompasses a broad range of compounds where a nitrogen atom is directly bonded to an aromatic ring. Within this framework, this compound is a specific example of a secondary N-alkylated arylamine. Its structural features, including the electron-withdrawing nature of the chlorine atom and the steric bulk and chirality of the octyl substituent, are expected to significantly influence its chemical behavior in various reactions.

PropertyValueSource
Molecular Formula C₁₄H₂₂ClNInferred from name
IUPAC Name This compoundSystematic Nomenclature
Appearance Not specified; likely a liquid or low-melting solidGeneral knowledge of similar compounds
Solubility Likely soluble in organic solventsGeneral knowledge of similar compounds

Detailed Research Findings:

Specific research focused solely on this compound is limited in publicly accessible literature. However, its synthesis has been reported as part of broader studies on hydroamination reactions. For instance, it has been synthesized and characterized by NMR spectroscopy, confirming its structure. The synthesis typically involves the reaction of 4-chloroaniline (B138754) with 2-octanone (B155638) in the presence of a suitable catalyst and reducing agent.

While a comprehensive study of its specific reactivity is not widely documented, its behavior can be inferred from related N-alkylated chloroanilines. For example, N-alkylation of p-chloroaniline has been achieved using various alcohols under photocatalytic conditions. researchgate.net The chlorine atom at the para-position influences the electronic properties of the aromatic ring, and the N-alkyl group provides steric hindrance and influences the compound's solubility and reactivity in subsequent transformations. The chirality of the octan-2-yl group makes this compound a potential precursor for the synthesis of enantiomerically pure target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22ClN B12598909 4-Chloro-N-(octan-2-YL)aniline CAS No. 646026-89-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646026-89-3

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

4-chloro-N-octan-2-ylaniline

InChI

InChI=1S/C14H22ClN/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7H2,1-2H3

InChI Key

QDWYZBCYMXHCOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro N Octan 2 Yl Aniline and Analogues

Direct N-Alkylation Approaches to Aniline (B41778) Derivatives

Direct N-alkylation represents a highly efficient route to substituted amines by minimizing intermediate steps. These methods typically involve the reaction of an amine with an alkylating agent, such as an alcohol or alkyl halide, facilitated by a catalyst.

Catalytic N-Alkylation of 4-Chloroaniline (B138754) with Alcohols and Alkyl Halides

The use of alcohols as alkylating agents is particularly advantageous as it generates water as the sole byproduct, aligning with the principles of green chemistry. The synthesis of 4-Chloro-N-(octan-2-YL)aniline would involve the reaction of 4-chloroaniline with 2-octanol.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful catalytic cycle for forming carbon-nitrogen bonds. researchgate.netscispace.com This process involves the temporary removal of hydrogen from an alcohol by a transition metal catalyst to form an intermediate aldehyde or ketone in situ. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the final N-alkylated amine. researchgate.net

Ruthenium complexes are highly effective catalysts for the N-alkylation of anilines with alcohols. acs.org Systems based on ruthenium precursors like [Ru(p-cymene)Cl₂]₂ paired with bidentate phosphine (B1218219) ligands (e.g., dppf, DPEphos) have demonstrated significant efficacy. rsc.orgorganic-chemistry.org These catalysts facilitate the dehydrogenation of the alcohol, enabling the subsequent condensation with the amine and hydrogenation of the resulting imine. researchgate.net This methodology is applicable to a wide range of primary and secondary alcohols, including the secondary alcohol 2-octanol required for the synthesis of this compound. organic-chemistry.org Research has shown that these ruthenium-based procedures can produce excellent yields of up to 98% for N-alkylation of various aromatic primary amines. researchgate.net

Catalyst SystemAmine SubstrateAlcohol SubstrateConditionsYield (%)
[RuCl₂(p-cymene)]₂ / dppfAnilineBenzyl alcoholToluene, K₂CO₃, 110°C97
[Ru(p-cymene)Cl₂]₂ / DPEphos4-MethoxyanilineBenzyl alcoholToluene, K₂CO₃, 110°C99
Ru(II)-NHC ComplexAniline DerivativesPrimary Alcohols1.0 mol% catalystup to 95
Ru-NNN Pincer ComplexPrimary AminesPrimary AlcoholsSolvent-free, in situ baseHigh

This table presents data for analogous N-alkylation reactions catalyzed by Ruthenium systems, demonstrating their general effectiveness. researchgate.netorganic-chemistry.orgresearchgate.net

Iridium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, are also powerful catalysts for N-alkylation via the hydrogen borrowing mechanism. rsc.orgresearchgate.net These catalysts have been successfully used for the selective monoalkylation of anilines with primary alcohols under relatively mild conditions. nih.gov For instance, certain iridium complexes can achieve nearly quantitative conversion at 70°C with catalyst loadings as low as 0.05 mol%. nih.gov The synthesis of this compound from 4-chloroaniline and 2-octanol can be efficiently achieved using such catalytic systems. The mechanism involves the iridium catalyst participating in both the alcohol dehydrogenation and the subsequent imine hydrogenation steps. rsc.org Some iridium catalysts have proven effective even at room temperature under solvent-free conditions. scispace.com

Catalyst SystemAmine SubstrateAlcohol SubstrateConditionsYield (%)
Iridium with P,N LigandsAnilinePrimary Alcohols70°C, 0.05 mol% catalyst~100
[IrCl(cod)(IMe)]AnilineBenzyl alcoholBasic mediumQuantitative
Ir-NHC/phosphine complex4-ChloroanilineBenzyl alcoholKOtBu, diglyme, 50°C95
UiO-66–PPh₂–IrAnilineBenzyl alcoholDioxane, KOtBu, 110°C86 (selectivity)

This table summarizes findings for various Iridium-catalyzed N-alkylation reactions, highlighting their high efficiency. scispace.comrsc.orgnih.govacs.org

A novel and greener approach to N-alkylation involves the use of copper-based photocatalysts. organic-chemistry.orgprinceton.edu A mixed heterogeneous photocatalyst system, prepared from Cu/TiO₂ and Au/TiO₂, enables the N-alkylation of amines with alcohols at ambient temperature under light irradiation. researchgate.netnih.gov In this synergistic system, the Au/TiO₂ component is believed to facilitate the aerobic oxidation of the alcohol to the corresponding aldehyde, while the Cu/TiO₂ part catalyzes the reduction of the in-situ formed imine to the final N-alkylated product. researchgate.net This method avoids the high temperatures often required in traditional thermal catalysis and has been successfully applied to pharmaceutically relevant molecules. researchgate.net The reaction of 4-chloroaniline with 2-octanol could thus be performed under mild, light-induced conditions.

Catalyst SystemAmine SubstrateAlcohol SubstrateConditionsYield (%)
Cu/TiO₂ + Au/TiO₂3-PhenylpropylamineMethanol (B129727)25°C, UV-LED (365 nm)99
Cu/TiO₂ + Au/TiO₂AnilineBenzyl alcohol25°C, UV-LED (365 nm)99
Cu/TiO₂ + Au/TiO₂4-ChloroanilineBenzyl alcohol25°C, UV-LED (365 nm)99

This table shows results for the Cu-Au mixed photocatalytic system, demonstrating its effectiveness at ambient temperature. researchgate.net

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine in the same pot. unimi.it For the synthesis of this compound, this strategy would employ 4-chloroaniline and 2-octanone (B155638).

The reaction can be performed using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), which offer different levels of reactivity and selectivity. wikipedia.orgmasterorganicchemistry.com Alternatively, catalytic hydrogenation can be employed. rsc.org The initial condensation to form the imine is often the rate-limiting step and can be promoted by a recyclable iron-based Lewis catalyst like Aquivion-Fe. unimi.itresearchgate.net This one-pot procedure is highly attractive due to its operational simplicity, broad substrate scope, and high atom economy. unimi.it

Catalyst/Reagent SystemAmine SubstrateCarbonyl SubstrateConditionsYield (%)
Aquivion-Fe / NaBH₄AnilineAcetophenoneCPME, 40°C, then MeOH98
TiCl(OiPr)₃ / NaBH(OAc)₃Aryl AminesAromatic KetonesRoom Temperatureup to 82
Pd/C / Et₃SiHAnilineCyclohexanoneWater, Nanomicelles98
[RuCl₂(p-cymene)]₂ / Ph₂SiH₂AnilinesAldehydesMild conditionsGood yields

This table provides examples of different reductive amination conditions and their effectiveness for synthesizing substituted anilines. researchgate.netresearchgate.netorganic-chemistry.org

Transition Metal-Catalyzed Hydrogen Borrowing Reactions

Amination of Halogenated Benzenes with Alkyl Amines

The direct formation of a C-N bond between a halogenated benzene (B151609) and an alkyl amine is a primary strategy for synthesizing N-alkylanilines. This transformation, which involves the displacement of a halide on the aryl ring by the nitrogen atom of the amine, can be achieved through several catalytic methods. These reactions are advantageous as they directly couple the two key fragments of the target molecule.

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the formation of aryl-nitrogen bonds. nih.gov These reactions have largely replaced classical methods that often require harsh conditions.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides (including chlorides) with a wide range of amines, including primary and secondary alkyl amines. quora.com The choice of palladium precursor, ligand, and base is critical for achieving high yields. Various phosphine-based ligands have been developed to facilitate the reaction with challenging substrates, such as less reactive aryl chlorides. quora.com

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.

Historically, the Ullmann condensation was one of the first methods developed for this type of transformation. It typically involves the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. While effective, the classic Ullmann reaction suffers from drawbacks such as the need for harsh conditions and limited substrate scope. Modern variations utilize copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. organic-chemistry.org

More recently, catalysts based on less expensive and more earth-abundant metals like iron have been explored for N-arylation reactions, offering a more sustainable alternative to palladium and copper systems. researchgate.net

Table 1: Comparison of Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation
MethodologyTypical Metal CatalystKey AdvantagesCommon LigandsTypical Substrates
Buchwald-Hartwig AminationPalladium (Pd)High functional group tolerance, mild reaction conditions, broad substrate scope. quora.comBiaryl phosphines (e.g., XPhos, SPhos), Josiphos-type ligands.Aryl chlorides, bromides, iodides, triflates + primary/secondary alkyl/aryl amines.
Ullmann CondensationCopper (Cu)Cost-effective metal catalyst, effective for electron-deficient aryl halides. organic-chemistry.org1,10-Phenanthroline, diamines, oxalic diamides. organic-chemistry.orgAryl iodides, bromides + primary/secondary alkyl/aryl amines, ammonia (B1221849).
Iron-Catalyzed N-ArylationIron (Fe)Inexpensive, earth-abundant, and environmentally benign metal. researchgate.netDimethylethylenediamine (dmeda) and other simple diamines. researchgate.netAryl halides + various nitrogen nucleophiles.

Multistep Synthesis Routes to Construct the this compound Scaffold

Constructing the this compound scaffold often involves a multistep approach where the key fragments are assembled sequentially. This allows for greater control over the introduction of each functional group and purification of intermediates. A retrosynthetic analysis of the target molecule suggests two main disconnections: at the C-N bond or by building the substituted aniline first.

The direct chlorination of aniline is generally avoided in synthetic routes because the powerful activating and ortho-, para-directing nature of the amino group can lead to over-chlorination and mixtures of isomers. wikipedia.org A more strategic and common approach involves starting with a benzene ring that is already chlorinated in the desired position.

The most prevalent industrial and laboratory synthesis begins with the nitration of chlorobenzene. This electrophilic aromatic substitution reaction yields a mixture of isomers, with 4-nitrochlorobenzene being the major product. The nitro group can then be selectively reduced to an amino group to furnish 4-chloroaniline. wikipedia.org A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using metals like iron or tin in acidic media. chemicalbook.com This method ensures that the chloro substituent is unambiguously located at the 4-position of the aniline ring.

With 4-chloroaniline as a key intermediate, the next crucial step is the formation of the secondary amine by attaching the octan-2-yl group. Several reliable methods exist for this N-alkylation step.

Reductive Amination: This is one of the most common and efficient methods for forming C-N bonds. It involves the reaction of 4-chloroaniline with a ketone, in this case, octan-2-one. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride being popular choices due to their mildness and selectivity. quora.com This one-pot procedure is highly efficient for creating secondary amines. organic-chemistry.org

Nucleophilic Substitution/Cross-Coupling: An alternative route is the direct N-alkylation of 4-chloroaniline with an octan-2-yl derivative bearing a good leaving group, such as 2-bromooctane or octan-2-yl tosylate. This can be a simple nucleophilic substitution reaction, often promoted by a base. However, a significant drawback is the potential for over-alkylation to form a tertiary amine. quora.com To achieve selective mono-alkylation, modern cross-coupling methods, such as the Buchwald-Hartwig amination mentioned previously, can be employed, coupling 4-chloroaniline with 2-bromooctane. organic-chemistry.org

Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from an alcohol (octan-2-ol) to form an aldehyde or ketone in situ. This intermediate then reacts with the amine (4-chloroaniline) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method is highly atom-economical as it uses alcohols directly and produces only water as a byproduct. nih.govmarquette.edu

Table 2: Key Methods for Secondary Amine Formation
MethodReactantsKey FeaturesByproducts
Reductive Amination4-Chloroaniline + Octan-2-one + Reducing AgentOften a one-pot reaction; good control over mono-alkylation. organic-chemistry.orgSpent reducing agent, water.
Nucleophilic Substitution4-Chloroaniline + 2-Bromooctane + BaseSimple procedure; risk of dialkylation.Halide salt.
"Borrowing Hydrogen" Catalysis4-Chloroaniline + Octan-2-ol + Ru or Ir CatalystHigh atom economy; uses readily available alcohols. marquette.eduWater.

The specific introduction of the branched octan-2-yl group is dictated by the choice of the corresponding precursor. As outlined in the formation of the secondary amine linkage, the key reagents for incorporating this moiety are either octan-2-one (for reductive amination) or a derivative of octan-2-ol, such as 2-bromooctane or 2-iodooctane (for nucleophilic substitution or cross-coupling). organic-chemistry.orggoogle.com The secondary nature of the carbon atom at the point of attachment (C2 of the octane chain) makes direct SN2 substitution reactions more challenging than with primary alkyl halides due to increased steric hindrance. This often makes reductive amination or transition-metal-catalyzed methods more reliable and higher-yielding. organic-chemistry.org

Stereoselective Synthesis of Chiral N-Alkylated Chloroanilines

The octan-2-yl group contains a stereocenter at the C2 position, meaning that this compound can exist as two distinct enantiomers, (R) and (S). For many pharmaceutical and agrochemical applications, a single enantiomer is required. Therefore, stereoselective synthesis is of paramount importance.

There are two primary strategies to achieve an enantiomerically enriched or pure product:

Substrate-Controlled Synthesis: This approach utilizes a chiral starting material that is already enantiomerically pure. For example, one could start with commercially available (R)-octan-2-ol or (S)-octan-2-ol. The chiral alcohol can be converted to a suitable alkylating agent with a good leaving group (e.g., (R)-2-bromooctane) with inversion of stereochemistry. Subsequent reaction with 4-chloroaniline, typically via a method that does not affect the stereocenter, will yield the desired enantiomer of the final product. mdma.ch

Catalyst-Controlled Synthesis (Asymmetric Catalysis): This advanced strategy creates the chiral center during the reaction sequence using a chiral catalyst. The most common application in this context is the asymmetric hydrogenation of the imine formed between 4-chloroaniline and octan-2-one. Chiral catalysts, typically complexes of rhodium, ruthenium, or iridium with chiral phosphine or diamine ligands, can selectively add hydrogen to one face of the prochiral imine, leading to a high excess of one enantiomer over the other. nih.govacs.org This method is highly efficient as it builds the chiral molecule from achiral starting materials. The development of N-alkyl imine hydrogenation has been challenging due to potential catalyst deactivation by the product amine, but significant progress has been made with robust catalyst systems. nih.govacs.org

Table 3: Examples of Chiral Ligands for Asymmetric Hydrogenation of Imines
Catalyst/Ligand FamilyMetal CenterTypical Application
f-BinaphaneIridium (Ir)Effective for the asymmetric hydrogenation of N-alkyl imines. nih.gov
MsDPEN (N-Monomesyl-DPEN)Ruthenium (Ru)Highly active phosphine-free catalysts for a range of N-alkyl ketimines. nih.gov
PHOX (Phosphinooxazolines)Iridium (Ir)Pioneering ligands for the asymmetric hydrogenation of N-alkyl imines. acs.org

Enantioselective Approaches for N-Alkylation

The direct enantioselective N-alkylation of 4-chloroaniline with 2-octanol or a related precursor is a challenging yet highly desirable transformation to produce enantiomerically pure this compound. While specific literature for this exact reaction is limited, several modern catalytic strategies can be applied.

One prominent method is asymmetric reductive amination . This typically involves the reaction of a ketone, in this case, 2-octanone, with 4-chloroaniline in the presence of a chiral catalyst and a reducing agent. Chiral catalysts, such as those based on iridium or ruthenium with chiral phosphine ligands, have shown high efficacy in the asymmetric reductive amination of a variety of ketones, affording chiral amines with excellent enantioselectivity. For instance, a Ru(OAc)₂( (S)-binap) complex has been successfully used for the direct asymmetric reductive amination of various ketones with ammonium (B1175870) trifluoroacetate as the nitrogen source, achieving high enantiomeric excess (ee) nih.gov.

Another powerful technique is biocatalysis . Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) offer highly selective routes to chiral amines under mild conditions. An engineered AmDH could catalyze the direct reductive amination of 2-octanone with an amine donor to yield the desired chiral amine. Similarly, a transaminase could be employed to catalyze the asymmetric amination of 2-octanone using an amino donor like isopropylamine, a process that has been successfully applied in the synthesis of complex chiral amines.

Copper(I) hydride (CuH)-catalyzed hydroamination represents another modern approach for the synthesis of chiral secondary amines. This method involves the reaction of an alkene with an amine transfer reagent in the presence of a copper hydride catalyst and a chiral ligand. While this has been demonstrated for various amine coupling partners, its application to the direct synthesis of this compound would require the use of 1-octene and a suitable 4-chloroaniline-derived amine transfer reagent.

The following table illustrates representative enantioselectivities that could be expected for the synthesis of a chiral N-alkylaniline based on analogous reactions reported in the literature.

Table 1: Representative Enantioselectivities in Asymmetric N-Alkylation Methods This table presents hypothetical data based on typical results for analogous reactions, as specific data for this compound synthesis is not available.

Method Catalyst/Enzyme Substrates Expected Enantiomeric Excess (ee)
Asymmetric Reductive Amination [Ir(Cp*)Cl₂]₂ with chiral ligand 2-octanone, 4-chloroaniline, H₂ >90%
Biocatalytic Reductive Amination Engineered Amine Dehydrogenase (AmDH) 2-octanone, NH₃, NADPH >98%
Biocatalytic Transamination Transaminase (TA) 2-octanone, Isopropylamine >99%
CuH-Catalyzed Hydroamination CuH with chiral ligand 1-octene, 4-chloroaniline derivative 90-95%

Diastereoselective Control in Forming the Octan-2-YL Chain

When a chiral center already exists in either the aniline or the alkylating agent, controlling the diastereoselectivity of the N-alkylation reaction becomes crucial. For the synthesis of this compound, if a racemic or diastereomeric mixture of a precursor is used, achieving high diastereoselectivity is essential.

A notable strategy for diastereoselective N-alkylation is the transition-metal-free hydrogen autotransfer reaction. This method has been shown to be effective for the diastereoselective alkylation of amines with racemic secondary alcohols. By employing a chiral auxiliary on the amine, such as Ellman's chiral tert-butanesulfinamide, the reaction with a racemic secondary alcohol can proceed with high diastereoselectivity. The reaction is typically co-catalyzed by a ketone and a base like NaOH. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary provides the desired chiral secondary amine.

Another approach involves the diastereoselective alkylation of chiral intermediates . For instance, a chiral aniline derivative could be reacted with an octylating agent. The stereochemistry of the existing chiral center on the aniline would influence the stereochemical outcome of the newly formed stereocenter on the octan-2-yl chain, especially in the presence of a suitable catalyst that can enhance this stereochemical communication.

The table below provides a hypothetical overview of expected diastereomeric ratios for relevant diastereoselective reactions.

Table 2: Expected Diastereomeric Ratios in Diastereoselective N-Alkylation This table presents hypothetical data based on typical results for analogous reactions, as specific data for this compound synthesis is not available.

Method Key Reagents Expected Diastereomeric Ratio (d.r.)
Transition-Metal-Free Hydrogen Autotransfer Chiral sulfinamide, racemic 2-octanol, ketone, NaOH >95:5
Catalytic Diastereoselective Alkylation Chiral aniline precursor, 2-octyl halide, Lewis acid catalyst 80:20 to 95:5

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, the development of recyclable catalysts, and the design of energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Moving towards solvent-free or aqueous-based reaction systems is a primary goal of green chemistry.

Solvent-free N-alkylation reactions can be highly efficient, often leading to faster reaction rates and simplified work-up procedures. For instance, the N-alkylation of anilines with alcohols can be performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. This approach minimizes solvent waste and can lead to higher product yields.

Reactions in aqueous media are also highly attractive from a green chemistry perspective. While the reactants may have low solubility in water, the use of surfactants to create micelles or emulsions can facilitate the reaction. For example, the N-alkylation of aldoximes to form nitrones has been successfully carried out in organized aqueous media mdpi.com. Furthermore, some catalytic systems, including certain organocatalysts and enzymes, are compatible with or even function optimally in water. The development of chiral amphiphilic catalysts that can function at the interface of aqueous and organic phases is an active area of research scispace.com.

Catalyst Development for Enhanced Sustainability

The development of highly active and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.

For the N-alkylation of anilines, various heterogeneous catalysts have been developed. These include metal nanoparticles supported on materials like silica, alumina, or carbon. For example, a mesoporous silica (SBA-15)-supported N-heterocyclic carbene iridium complex has been shown to be a highly efficient and recyclable catalyst for the N-alkylation of amines with alcohols researchgate.net. Such catalysts can often be reused multiple times without a significant loss of activity.

Biocatalysts , such as immobilized enzymes, also offer a sustainable catalytic solution. Immobilization allows for easy recovery and reuse of the enzyme, enhancing the economic viability and environmental footprint of the process.

The following table summarizes some green catalytic approaches that could be applied to the synthesis of this compound, with a focus on catalyst recyclability.

Table 3: Green Catalytic Systems for N-Alkylation and Their Reusability This table presents hypothetical data based on typical results for analogous reactions, as specific data for this compound synthesis is not available.

Catalyst System Reaction Type Solvent Catalyst Reusability
SBA-15-supported Iridium Complex N-alkylation with alcohol Toluene Up to 10 cycles with minimal loss of activity
Nickel Nanoparticles on Al₂O₃ N-alkylation with alcohol Solvent-free Recyclable for several cycles
Immobilized Transaminase Asymmetric amination of ketone Aqueous buffer High reusability
Amphiphilic Chiral Organocatalyst Asymmetric Michael Addition Water Recoverable and reusable

Reactivity and Reaction Mechanisms of 4 Chloro N Octan 2 Yl Aniline

Reactivity of the Secondary Amine Functionality

The secondary amine group in 4-Chloro-N-(octan-2-YL)aniline is a key center of reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a range of electrophiles. However, its reactivity is tempered by the electronic influence of the attached 4-chlorophenyl ring, which delocalizes the lone pair, and the steric hindrance provided by the octan-2-yl group.

Further N-Alkylation Reactions and Selectivity Control

The nitrogen atom of this compound can act as a nucleophile to attack alkyl halides in a nucleophilic substitution reaction, leading to the formation of a tertiary amine. However, a significant challenge in the N-alkylation of secondary amines is preventing over-alkylation, which would result in the formation of a quaternary ammonium (B1175870) salt. The nucleophilicity of the tertiary amine product is often comparable to or even greater than that of the starting secondary amine, leading to a "runaway" reaction. masterorganicchemistry.com

Control over the reaction to favor mono-alkylation can be achieved through several strategies:

Stoichiometry: Careful control of the stoichiometry, typically using the secondary amine in excess relative to the alkylating agent, can suppress the second alkylation step.

Reaction Conditions: Temperature plays a crucial role in selectivity. Lower temperatures generally favor mono-alkylation, whereas higher temperatures can lead to a mixture of products, including C-alkylation on the aromatic ring. google.com

Catalysis: Modern catalytic methods, including those using manganese, iridium, or ruthenium complexes, facilitate the N-alkylation of amines with alcohols through a "hydrogen borrowing" mechanism. acs.orgrsc.org These methods often exhibit high selectivity for mono-alkylation and represent a greener alternative to using alkyl halides. The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an iminium ion, which is then reduced by the metal hydride species generated in the first step. acs.org

A novel approach termed "self-limiting alkylation" utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates, which, after initial alkylation, form a less reactive nucleophile, thus preventing over-alkylation. acs.org

MethodAlkylating AgentCatalyst/ReagentKey Feature
Classical Alkylation Alkyl Halides (e.g., R-Br)Excess Amine / BaseProne to over-alkylation; selectivity controlled by stoichiometry. masterorganicchemistry.comucalgary.ca
Hydrogen Borrowing Alcohols (e.g., R-OH)Mn, Ir, or Ru complexesHigh selectivity for mono-alkylation; environmentally benign. acs.orgrsc.org
Self-Limiting Alkylation Alkyl HalidesN-aminopyridinium saltsIn situ formation of a less reactive intermediate prevents over-alkylation. acs.org

Acylation and Sulfonylation of the Amine

Acylation: The secondary amine of this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable tertiary amides. libretexts.org This reaction is typically rapid and high-yielding. A base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct when using acyl chlorides. stackexchange.com Unlike alkylation, over-acylation is not an issue because the lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

Reaction Scheme: Acylation of this compound

Sulfonylation: Similarly, the amine can be sulfonylated by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide. The sulfonylation of secondary amines is a key component of the Hinsberg test, which historically served to distinguish between primary, secondary, and tertiary amines. libretexts.org The resulting sulfonamide from a secondary amine, such as this compound, lacks an acidic proton on the nitrogen atom and is therefore insoluble in aqueous alkali. libretexts.org While traditional methods often require harsh conditions for less nucleophilic anilines, newer protocols, including solvent-free methods and visible-light-mediated reactions with sulfinate salts, have been developed. semanticscholar.orgrsc.org

ReactionReagentProduct ClassKey Characteristics
Acylation Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)Tertiary AmideFast, high-yield, no over-reaction. libretexts.orgyoutube.com
Sulfonylation Sulfonyl Chloride (RSO₂Cl)SulfonamideForms a stable sulfonamide; product is not alkali-soluble. libretexts.orgsemanticscholar.org

Oxidation Pathways of the Arylamine

The oxidation of this compound can proceed through several pathways, involving either the nitrogen atom or the aromatic ring. The electrochemical oxidation of N-alkylanilines typically begins with the removal of an electron from the nitrogen atom to form a radical cation. nih.govsemanticscholar.org The fate of this intermediate depends on the reaction conditions and the structure of the amine.

For N-monoalkylanilines, the radical cation can undergo several transformations:

Deprotonation: Loss of the N-H proton yields a neutral aminyl radical.

Coupling: The radical cation can couple with another molecule, often at the para-position of the ring, leading to dimerized products like benzidines. The steric bulk of the N-octyl group may influence the site and feasibility of this coupling. nih.gov

N-Oxidation: In the presence of certain enzymes or chemical oxidants, direct N-oxidation can occur, leading to the formation of hydroxylamines and subsequently nitroso compounds. nih.gov Studies on 4-chloroaniline (B138754) have shown it can be oxidized to 4-chloronitrosobenzene. nih.gov

Ring Oxidation: The oxidation of 4-chloroaniline has been shown to yield dimeric products through coupling reactions, such as 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine and 4-amino-4'-chlorodiphenylamine, the latter of which is formed via a comproportionation reaction. nih.gov It is plausible that N-alkylation would not fundamentally alter these ring-based oxidation pathways.

The presence of the N-octyl group can also lead to N-dealkylation pathways upon oxidation, similar to metabolic processes where N-alkyl groups are cleaved. nih.gov

Reactivity of the Chloro Group on the Aryl Ring

The chlorine atom attached to the benzene (B151609) ring is generally unreactive towards classical nucleophilic substitution but can be activated for displacement through transition-metal catalysis.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.org These groups are necessary to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex intermediate.

The this compound molecule lacks such strong activating groups. The secondary amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Consequently, the chloro group in this compound is inert to direct displacement by most nucleophiles under standard SNAr conditions. Studies on simple monochloroanilines have confirmed they are poor substrates for this type of reaction. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The limitations of SNAr are overcome by transition-metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is highly effective for aryl chlorides, which are typically less reactive than the corresponding bromides or iodides.

The reaction of this compound would involve its chloro group coupling with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands, such as XPhos, has been crucial for achieving high efficiency with challenging substrates like aryl chlorides. tcichemicals.combeilstein-journals.org

The catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond.

Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

This reaction allows the chlorine atom of this compound to be replaced by a wide variety of amino groups, providing a versatile route to more complex aniline (B41778) derivatives.

ReactionDescriptionReagentsKey Feature
Nucleophilic Aromatic Substitution (SNAr) Direct displacement of the chloro group by a nucleophile.Nucleophile (e.g., RO⁻, R₂NH)Not feasible due to the lack of activating electron-withdrawing groups on the ring. libretexts.org
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of the aryl chloride with an amine.Pd(0) catalyst, phosphine ligand, base, amineHighly efficient method for forming a new C-N bond at the site of the chlorine atom. wikipedia.orgtcichemicals.combeilstein-journals.org

General information on related chemical processes suggests that the reactivity of this molecule would be influenced by the electronic properties of the chloro-substituted aniline ring and the steric and electronic nature of the branched octan-2-yl alkyl chain. However, without specific studies on this compound, a detailed analysis of its reactivity, including functionalization of the alkyl group, stereochemical transformations, and specific reaction mechanisms, cannot be provided at this time.

Further empirical research and publication in peer-reviewed scientific journals would be necessary to generate the specific data required to populate the detailed outline provided in the user request.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and their local chemical environment.

FTIR spectroscopy of 4-Chloro-N-(octan-2-yl)aniline would reveal characteristic absorption bands corresponding to its various functional groups. In the analysis of a closely related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a strong absorption band at 3264 cm⁻¹ was assigned to the N-H stretching vibration, confirming the presence of the secondary amine. mdpi.com Additionally, peaks corresponding to C-N stretching vibrations were observed between 1235 and 1339 cm⁻¹. mdpi.com A band at 741 cm⁻¹ was attributed to the C-Cl vibration. mdpi.com For this compound, similar characteristic peaks would be expected, along with strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the octyl chain.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch~3300-3500
C-H Stretch (Aliphatic)~2850-2960
C=C Stretch (Aromatic)~1450-1600
C-N Stretch~1250-1350
C-Cl Stretch~700-800

This table presents expected FTIR absorption ranges for the functional groups in this compound based on general spectroscopic principles and data from related compounds.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the octyl chain. While specific Raman data for this compound is not available, studies on similar molecules like 3-Chloro-2-methylaniline provide a reference for the expected spectral regions of interest.

X-ray Crystallography for Solid-State Structural Determination

Analysis of the crystal structure would also reveal how the molecules pack in the crystal lattice and the nature of the intermolecular interactions that stabilize the structure. For substituted anilines, hydrogen bonding involving the N-H group is a common and important interaction. In the crystal structure of 4-Chloro-N-(pyrimidin-2-yl)aniline, for instance, the amino N-H group forms a hydrogen bond with a nitrogen atom of an adjacent pyrimidyl ring, leading to the formation of a hydrogen-bonded dimer. nih.govnih.gov Similar N-H···Cl or N-H···π interactions, along with van der Waals forces originating from the octyl chains, would be expected to play a significant role in the crystal packing of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of synthesized compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable techniques.

Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an effective method for assessing its purity and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be a standard method for purity determination. A UV detector would be suitable for detection, given the presence of the chromophoric chlorophenyl group.

The choice of the specific chromatographic conditions would be optimized to achieve the best separation and resolution from any starting materials or by-products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound can be predicted based on the known fragmentation of similar structures, such as chloroanilines and N-alkylanilines.

The mass spectrum of this compound would be expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by an isotopic pattern for any chlorine-containing fragment, with peaks at M and M+2 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a hexyl radical (C₆H₁₃•) from the octyl chain, leading to a prominent fragment ion.

Benzylic cleavage: Cleavage of the bond between the nitrogen and the octan-2-yl group can occur, leading to the formation of a 4-chloroanilinium radical cation or a related fragment.

Loss of the octyl chain: Fragmentation can lead to the loss of the entire octan-2-yl side chain, resulting in a fragment corresponding to the 4-chloroaniline (B138754) moiety.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, could also occur, although they are generally less common in aromatic amines.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below. It is important to note that this is a predictive table based on general fragmentation rules for this class of compounds.

Predicted Fragment Ion Structure m/z (mass-to-charge ratio) Predicted Relative Abundance
Molecular Ion[C₁₄H₂₂ClN]⁺239/241Moderate
[M - C₆H₁₃]⁺ (alpha-cleavage)[C₈H₁₀ClN]⁺155/157High
[4-chloroaniline]⁺•[C₆H₆ClN]⁺•127/129Moderate to High
[C₈H₁₇]⁺ (octyl cation)[C₈H₁₇]⁺113Moderate
Tropylium-like ion[C₇H₇]⁺91Low

This table is predictive and not based on experimentally reported data for this compound.

Computational and Theoretical Studies of 4 Chloro N Octan 2 Yl Aniline

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational flexibility of a molecule and the effects of its surrounding solvent environment. For 4-Chloro-N-(octan-2-YL)aniline, an MD simulation would reveal how the molecule behaves over time, offering insights into its structural stability and interactions.

Solvation effects are another critical aspect that can be investigated through MD simulations. The behavior of this compound in different solvents (e.g., water, ethanol, or a nonpolar solvent) can be simulated to understand how the solvent molecules arrange themselves around the solute and how this affects its conformation and properties. Given the presence of both a hydrophobic octyl chain and a more polar chloroaniline headgroup, the molecule is expected to exhibit amphiphilic character. In aqueous solution, for instance, water molecules would likely form a structured cage around the nonpolar tail, a phenomenon known as hydrophobic solvation. The simulation can quantify the extent of this structuring and calculate the free energy of solvation, a key thermodynamic parameter.

A hypothetical MD simulation of this compound could yield data such as that presented in the interactive table below. This table illustrates the kind of detailed conformational and energetic information that can be extracted from such a study.

Simulation ParameterValue in WaterValue in Octanol
Simulation Time100 ns100 ns
Average End-to-End Distance of Octyl Chain8.5 Å9.2 Å
Predominant Dihedral Angle (C-N-C-C)120°150°
Solvent Accessible Surface Area (SASA) - Polar60 Ų45 Ų
Solvent Accessible Surface Area (SASA) - Nonpolar350 Ų380 Ų
Number of Hydrogen Bonds with Solvent (per frame)1.20.8
Solvation Free Energy-15.2 kcal/mol-25.8 kcal/mol

This table presents hypothetical data for illustrative purposes.

The findings from such simulations would be crucial for understanding how this compound might behave in various chemical and biological environments, for instance, how it might orient itself at an oil-water interface or within a lipid bilayer.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of a molecule with its macroscopic properties. These models are statistical in nature and are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a wide range of its chemical behaviors, such as its boiling point, solubility, or partition coefficient.

The first step in QSPR modeling is the calculation of a large number of molecular descriptors for the target molecule. These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Related to the electronic structure of the molecule, such as dipole moment and orbital energies (HOMO and LUMO).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.

Once a diverse set of descriptors is calculated, a dataset of known compounds with measured properties is assembled. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that can predict the property of interest from the molecular descriptors.

For this compound, a QSPR model could be developed to predict its aqueous solubility. The model would be trained on a set of aniline (B41778) derivatives with known solubilities. The resulting equation might look something like this hypothetical MLR model:

logS = 0.5 - 0.01 * MW + 0.2 * logP - 0.05 * PSA

Where logS is the logarithm of the aqueous solubility, MW is the molecular weight, logP is the octanol-water partition coefficient, and PSA is the polar surface area. By calculating these descriptors for this compound, its solubility could be predicted.

The predictive power of a QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a set of compounds not used in the model development.

Below is an interactive data table showcasing a hypothetical set of descriptors for this compound and their use in a QSPR model to predict a property like the soil organic carbon-water (B12546825) partitioning coefficient (logKoc), which is important for environmental fate assessment.

Descriptor TypeDescriptor NameValue for this compound
ConstitutionalMolecular Weight253.8 g/mol
TopologicalWiener Index1254
GeometricalMolecular Volume280.5 ų
ElectronicDipole Moment2.5 D
PhysicochemicallogP5.2
Predicted Property logKoc (from a hypothetical QSPR model) 4.8

This table presents hypothetical data for illustrative purposes.

QSPR modeling represents a cost-effective and rapid method for screening compounds and prioritizing experimental efforts. By predicting the chemical behavior of this compound, these models can provide valuable guidance in a variety of applications, from materials science to environmental chemistry.

Synthesis and Characterization of Derivatives and Analogues of 4 Chloro N Octan 2 Yl Aniline

Modifications of the Aryl Ring

Alterations to the aryl ring of 4-Chloro-N-(octan-2-yl)aniline can introduce significant changes in the molecule's electronic environment, steric profile, and potential intermolecular interactions.

Introduction of Additional Halogen, Alkyl, or Electron-Donating/Withdrawing Groups

The introduction of further substituents onto the aniline (B41778) ring is a key strategy for creating structural diversity. Standard electrophilic aromatic substitution reactions are often complicated in electron-rich aniline systems, which can lead to a lack of regioselectivity. nih.gov To overcome this, modern synthetic methods offer more controlled and selective halogenation. nih.gov For instance, palladium-catalyzed methods using N-halosuccinimides as oxidants allow for regioselective chlorination, bromination, and iodination of arene C-H bonds under mild conditions. organic-chemistry.org Another approach involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides, which facilitates selective ortho-chlorination or para-bromination. nih.gov

Modification TypePotential SubstituentGeneral Synthetic ApproachAnticipated Effect on Properties
Halogenation-Br, -I, additional -ClPalladium-catalyzed C-H halogenation organic-chemistry.orgIncreases lipophilicity, alters electronic profile
Alkylation-CH₃, -C₂H₅Friedel-Crafts alkylation, C-H functionalization chemistryviews.orgIncreases steric bulk and lipophilicity
Electron-Donating Group-OCH₃, -N(CH₃)₂N-alkylation of a pre-substituted anilineIncreases electron density of the ring, increases basicity
Electron-Withdrawing Group-NO₂, -CN, -CF₃N-alkylation of a pre-substituted aniline atamanchemicals.comDecreases electron density of the ring, decreases basicity

Exploring Isomers (e.g., 2-chloro, 3-chloro aniline derivatives)

Once the desired chloroaniline isomer is obtained, the octan-2-yl group can be introduced via N-alkylation. This can be achieved by reacting the aniline with an appropriate alkylating agent, such as 2-bromooctane, often in the presence of a base. Alternatively, reductive amination using octan-2-one and a reducing agent provides another viable route. Catalytic methods, such as the Buchwald-Hartwig amination, offer a versatile approach for forming the C-N bond between the chloroaniline and an appropriate octyl-containing precursor.

IsomerPrecursorTypical Synthesis of PrecursorN-Alkylation Method
2-Chloro-N-(octan-2-yl)aniline2-Chloroaniline (B154045)Multi-step synthesis involving protection/deprotection of aniline google.comgoogle.comReductive amination with octan-2-one
3-Chloro-N-(octan-2-yl)aniline3-ChloroanilineReduction of 3-chloronitrobenzene atamanchemicals.comReaction with 2-bromooctane
This compound4-Chloroaniline (B138754)Direct chlorination of aniline (often gives para as major product) beilstein-journals.orgCatalytic N-alkylation google.com

Variations in the N-Alkyl Chain

Modifying the N-alkyl chain offers a route to systematically alter the steric and hydrophobic properties of the molecule, which can have a profound impact on its physical state, solubility, and biological interactions.

Straight-Chain vs. Branched Alkyl Substituents (e.g., n-octyl vs. octan-2-yl)

The difference between a straight-chain substituent like n-octyl and a branched one like octan-2-yl (or sec-octyl) is fundamental. chemeo.com Branched chains introduce greater steric hindrance around the nitrogen atom compared to their straight-chain counterparts. osti.gov This increased bulk can influence reaction kinetics, molecular packing in the solid state, and how the molecule interacts with biological targets. The synthesis of the straight-chain analogue, 4-chloro-N-(n-octyl)aniline, would typically involve reacting 4-chloroaniline with 1-bromooctane. Characterization would reveal differences in physical properties such as melting point, boiling point, and chromatographic retention times when compared to the branched octan-2-yl derivative.

SubstituentStructureKey Structural FeaturePotential Impact
n-octyl-CH₂(CH₂)₆CH₃Linear, flexible chainAllows for closer molecular packing; less steric hindrance at the nitrogen atom.
octan-2-yl (sec-octyl)-CH(CH₃)(CH₂)₅CH₃Branched at the alpha-carbon; chiral centerIncreases steric bulk near the nitrogen atom osti.gov; introduces chirality.

Different Alkyl Chain Lengths and their Stereochemical Impact

Varying the length of the N-alkyl chain (e.g., from butyl to dodecyl) systematically modifies the molecule's lipophilicity and can affect its physical properties. researchgate.net Studies on other classes of compounds have shown that increasing alkyl chain length can influence degradation rates, antibacterial efficacy, and self-assembly behavior. researchgate.netchemrxiv.org For instance, in some systems, optimal biological activity is observed for compounds with alkyl chains of a specific length, with activity decreasing for both shorter and longer chains. chemrxiv.org

N-Alkyl ChainNumber of CarbonsPotential Impact on Properties
Butyl4Lower lipophilicity, potentially higher water solubility.
Hexyl6Intermediate lipophilicity.
Octyl8Baseline for comparison.
Dodecyl12Higher lipophilicity, may enhance membrane interaction chemrxiv.org, potentially lower water solubility. uni-tuebingen.de

Introduction of Functionalized Alkyl Chains

Introducing functional groups such as hydroxyl (-OH), amino (-NH2), or ether (-O-) linkages into the N-alkyl chain can create derivatives with significantly different properties, including altered polarity, solubility, and potential for hydrogen bonding. The synthesis of such analogues requires bifunctional alkylating agents. For example, to introduce a terminal hydroxyl group, 4-chloroaniline could be reacted with a halo-alcohol like 8-bromo-1-octanol. This would yield 4-chloro-N-(8-hydroxyoctyl)aniline.

These functional groups can serve as handles for further synthetic transformations, allowing for the construction of more complex molecules. nih.gov For instance, a terminal amino group could be used to attach peptides, or a hydroxyl group could be esterified. The presence of these functional groups can also lead to new intramolecular interactions or cyclization reactions, opening pathways to novel heterocyclic structures. chemistryviews.orgacs.org

Functional GroupExample ChainSynthetic PrecursorPotential New Property
Hydroxyl-(CH₂)₈OH8-bromo-1-octanolIncreased polarity; hydrogen bond donor/acceptor
Amino-(CH₂)₈NH₂N-(8-bromooctyl)phthalimide (followed by deprotection)Increased basicity; site for further derivatization
Ether-(CH₂)₂O(CH₂)₅CH₃1-bromo-2-(hexyloxy)ethaneAltered polarity; potential for metal chelation
Carboxylic Acid-(CH₂)₇COOH8-bromooctanoic acidAcidity; potential for salt formation

Heterocyclic Ring Incorporations Derived from 4-Chloroaniline or its N-alkylated forms

The chloroaniline scaffold serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Through reactions targeting the aromatic ring and the amino group, new rings can be annulated to the core structure, leading to polycyclic systems with diverse applications.

Synthesis of Polycyclic Arylamine Derivatives

The synthesis of polycyclic arylamines from 4-chloroaniline often involves transition-metal-catalyzed cross-coupling reactions and cyclizations. Two prominent classes of polycyclic derivatives accessible from this precursor are carbazoles and phenazines.

Carbazoles: These tricyclic compounds, featuring two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, can be synthesized from chloroanilines through several established methods. researchgate.net One common approach involves a consecutive catalytic amination and C-H activation sequence. bris.ac.uk For instance, the reaction of a 2-chloroaniline derivative with an aryl bromide can be catalyzed by palladium or copper complexes to first form a diarylamine intermediate, which then undergoes an intramolecular C-H arylation to yield the carbazole (B46965) structure. organic-chemistry.orgnih.gov Various functional groups can be tolerated in these reactions, allowing for the creation of a diverse library of substituted carbazoles. organic-chemistry.org Another efficient route utilizes the reaction of o-iodoanilines with silylaryl triflates in the presence of cesium fluoride, followed by a palladium-catalyzed cyclization. nih.gov

Phenazines: Phenazines are nitrogen-containing heterocyclic compounds with a dibenzopyrazine structure. Their synthesis can be achieved from aniline derivatives through multi-step sequences. A general method involves the reaction of an aniline derivative, such as 4-chloroaniline, with a fluoronitrobenzene compound to form a secondary amine. researchgate.net This intermediate is then subjected to reduction of the nitro group, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield a diamine. Subsequent oxidation of the diamine, often with ferric chloride, leads to the formation of the phenazine (B1670421) ring system. researchgate.net Phenazine-1-carboxylic acid derivatives have also been synthesized from the reaction of aniline with 2-bromo-3-nitro-benzoic acid, followed by esterification, reaction with hydrazine (B178648) hydrate, and condensation with aldehydes. nih.govnih.gov

Derivative ClassGeneral Synthetic ApproachKey Reagents & CatalystsRef.
Carbazoles Consecutive Amination & C-H ActivationAryl bromides, Pd or Cu catalysts bris.ac.uk
Cross-Coupling & Cyclizationo-Iodoanilines, Silylaryl triflates, CsF, Pd(OAc)₂ nih.gov
Phenazines Condensation, Reduction & Oxidation2-Fluoronitrobenzene, Pd/C, H₂, FeCl₃ researchgate.net
Multi-step from Benzoic Acid2-Bromo-3-nitro-benzoic acid, Hydrazine hydrate nih.govnih.gov

Fusion of Aromatic Rings with the Chloroaniline Scaffold

The fusion of additional aromatic rings to the chloroaniline core is a powerful strategy for extending the π-conjugated system of the molecule, which significantly influences its electronic and photophysical properties. This process, often referred to as annulation, is central to the synthesis of the polycyclic derivatives discussed previously.

The construction of the carbazole ring, for example, represents the fusion of a benzene ring to the original 4-chloroaniline scaffold via an intramolecular C-H activation/arylation step. bris.ac.uknih.gov This key cyclization forges a new carbon-carbon bond between the two aromatic components of a diarylamine precursor, effectively creating a fused tricyclic system.

Similarly, the synthesis of phenazines from aniline precursors involves the formation of a new six-membered heterocyclic ring containing two nitrogen atoms. researchgate.net This is achieved through an oxidative cyclization of a 1,2-diaminobenzene derivative, which itself is prepared from the initial aniline. This reaction sequence results in the fusion of a pyrazine (B50134) ring between two benzene rings.

More advanced techniques for aromatic ring fusion include on-surface synthesis, where thermal annealing can induce cyclodehydrogenation reactions. nih.govresearchgate.net While often applied to larger polycyclic aromatic hydrocarbons like porphyrins, the fundamental principle of forming new C-C bonds between adjacent aryl groups to create extended, planar fused systems is broadly applicable in synthetic chemistry. nih.gov Cycloaddition reactions, such as the carbonylative cycloaddition of triynes catalyzed by rhodium, also provide a route to embed aromatic rings within complex polycyclic scaffolds. nih.gov

Structure-Reactivity and Structure-Spectra Relationships in Analogues

The chemical reactivity and spectral properties of 4-chloroaniline and its analogues are intrinsically linked to their molecular structure. The interplay between the electron-withdrawing chloro substituent, the electron-donating amino group, and the aromatic ring governs the molecule's behavior.

In N-alkylated analogues like this compound, the steric bulk of the alkyl group can influence the accessibility of the nitrogen atom and the adjacent positions on the ring for certain reactions. The reactivity of the nitrogen atom itself is also altered; it remains nucleophilic but is less prone to oxidation compared to the primary amine. In the context of cyclization reactions to form polycyclic systems, the specific substitution pattern is crucial. For instance, the successful intramolecular C-H activation required for carbazole synthesis depends on the presence of a suitable C-H bond in the correct position on the adjacent aromatic ring. bris.ac.uk

Structure-Spectra Relationships: The spectral characteristics of 4-chloroaniline analogues are a direct reflection of their structure.

Mass Spectrometry (MS): The mass spectrum of 4-chloroaniline shows a characteristic molecular ion peak at m/z 127, with a significant M+2 isotope peak at m/z 129 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. chemicalbook.com For an N-alkylated analogue like this compound, the molecular ion peak would be shifted to a higher m/z value corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the N-alkyl bond (alpha-cleavage) and loss of the alkyl chain.

Infrared (IR) Spectroscopy: 4-Chloroaniline exhibits characteristic N-H stretching bands for the primary amine (typically around 3300-3500 cm⁻¹), C-N stretching, and C-Cl stretching bands, in addition to absorptions from the aromatic ring. nist.gov In an N-alkylated, secondary amine analogue, the N-H stretch will be a single, weaker band (around 3300-3450 cm⁻¹), and new C-H stretching and bending vibrations from the octyl group will appear in the 2850-2960 cm⁻¹ and ~1465 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 4-chloroaniline shows two distinct signals in the aromatic region, corresponding to the protons ortho and meta to the amino group, appearing as doublets due to coupling. nih.gov Upon N-alkylation, the chemical shifts of the aromatic protons will be slightly altered. New, complex signals will appear in the aliphatic region (typically 0.8-4.0 ppm) corresponding to the octan-2-yl group. The ¹³C NMR spectrum provides information on all unique carbon atoms; the carbon atom attached to the chlorine (C4) is typically found around 129 ppm, while the carbon attached to the nitrogen (C1) is around 145 ppm. nih.gov

UV-Visible Spectroscopy: 4-Chloroaniline absorbs in the UV region, a characteristic of aromatic amines. nist.gov The fusion of additional aromatic rings, as in carbazoles or phenazines, extends the π-conjugated system. This extension leads to a bathochromic (red) shift in the absorption maximum, meaning the derivatives absorb light at longer wavelengths, sometimes extending into the visible region. researchgate.net

Spectroscopic TechniqueFeature for 4-ChloroanilineExpected Change in N-Alkylated/Polycyclic Analogues
Mass Spectrometry M⁺ at m/z 127; M+2 isotope peakHigher m/z for molecular ion; Fragmentation of N-alkyl chain
IR Spectroscopy Two N-H stretches (~3400 cm⁻¹); C-Cl stretchSingle N-H stretch; New aliphatic C-H stretches (2850-2960 cm⁻¹)
¹H NMR Spectroscopy Aromatic signals as two doubletsAdditional complex aliphatic signals (0.8-4.0 ppm)
UV-Vis Spectroscopy Absorption in the UV rangeBathochromic (red) shift of absorption maximum

Concluding Remarks

Summary of Current Research Status on 4-Chloro-N-(octan-2-YL)aniline

The available scientific literature indicates that this compound is not a compound of extensive research focus. There is a lack of specific, published experimental data regarding its properties, reactions, and applications. However, its chemical nature can be reliably inferred from the well-understood principles of its constituent functional groups. Its synthesis is achievable through standard organic transformations like reductive amination, and its reactivity is predictable, centered on the nucleophilic nitrogen and the activated aromatic ring. Its potential is likely as a synthetic intermediate rather than a final product.

Outlook for Future Contributions to the Field of N-Arylamine Chemistry

The broader field of N-arylamine chemistry continues to be an area of vibrant research and development. Future contributions are expected to focus on several key areas. There is a strong drive towards developing more sustainable and efficient catalytic systems for C-N bond formation, moving away from expensive palladium catalysts to more abundant and benign metals like copper and iron. chemistryviews.orgorganic-chemistry.orgresearchgate.net Novel synthetic methods, including direct C-H amination and protocols utilizing dinitrogen (N₂) as the ultimate nitrogen source, are poised to revolutionize how these valuable compounds are made. acs.orgnih.gov As our understanding of structure-activity relationships deepens, the synthesis of increasingly complex and highly functionalized N-arylamines will continue to be critical for discovering next-generation pharmaceuticals, advanced agrochemicals, and novel functional materials. rsc.org

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